molecular formula C25H30ClI2NO3 B562954 Amiodarone-d4 Hydrochloride CAS No. 1216715-80-8

Amiodarone-d4 Hydrochloride

Cat. No. B562954
CAS RN: 1216715-80-8
M. Wt: 685.802
InChI Key: ITPDYQOUSLNIHG-MMJSDMDPSA-N
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Description

Amiodarone-d4 Hydrochloride is an antiarrhythmic drug . It is used to treat life-threatening heart rhythm problems called ventricular arrhythmias . It belongs to the group of medicines known as antiarrhythmics and works directly on the heart tissue to slow the nerve impulses in the heart . It is available for oral administration as white tablets containing different amounts of amiodarone hydrochloride .


Molecular Structure Analysis

Amiodarone-d4 Hydrochloride has a molecular formula of C25H30ClI2NO3 . Its InChI is InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23 (18-10-8-9-12-21 (18)31-22)24 (29)17-15-19 (26)25 (20 (27)16-17)30-14-13-28 (5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2; . The molecular weight is 685.8 g/mol .


Chemical Reactions Analysis

Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .


Physical And Chemical Properties Analysis

Amiodarone is highly soluble in chloroform and poorly soluble in water . Its acid-base constant (pKa) is 6.56, and its maximal lipid solubility range is from pH 3.5 to 5.5 .

Scientific Research Applications

Antiarrhythmic Agent

Amiodarone hydrochloride (AMD) is an antiarrhythmic agent used for severe rhythm disorders such as supraventricular arrhythmias, rapid ventricular rhythm disorders, tachycardia within the Wolff–Parkinson–White syndrome, confirmed ventricular arrhythmias, symptomatic and the treatment of less severe ventricular arrhythmias, including atrial fibrillation .

HPLC Method Development

A new, rapid, specific and simple HPLC method with UV detection has been developed for the quantitative determination of amiodarone from its inclusion complex with hydroxypropyl-beta-cyclodextrin and from commercially available Cordarone® tablets . The method was linear in the concentration range 0.001-0.1 mg/mL, the detection limit was established to be 0.001986 mg/mL, the quantification limit was 0.006621 mg/mL, while the regression coefficient was r2 = 0.9996 .

Pharmaceutical Dosage Form Estimation

A simple rapid sensitive, precise method has been developed for the estimation of amiodarone in pharmaceutical dosage form (Injection) using Hypersil BDS C18 column (150mm×4.6mm) 5μm, used for the separation . The mobile phase consisting of Acetonitrile: Triethylamine buffer (75:25) of pH 6.5 adjusted with ortho-phosphoric acid .

Method Validation

Various validation parameters were studied: the precision of the system (RSD = 0.84%), the precision of the method (RSD = 1.06%) and the accuracy of the method (98.48% in the concentration range 97.33–100.03%) . This method is validated for System suitability, Specificity, Accuracy, Linearity, Range and Robustness .

Dried Blood Spot Analysis

A method for rapid detection and quantitation of amiodarone and des-ethylamiodarone in samples extracted from dried blood spots (DBS) was evaluated .

High Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used type of elution chromatography. The technique is used to separate and determine species in a variety of organic, inorganic, and biological materials . Amiodarone can be analyzed using this technique .

Mechanism of Action

Target of Action

Amiodarone-d4 Hydrochloride, a derivative of Amiodarone, is a class III antiarrhythmic drug . Its primary targets are the potassium , sodium , and calcium channels in the heart . These channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate .

Mode of Action

Amiodarone-d4 Hydrochloride interacts with its targets by blocking potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential . It also inhibits inward sodium and calcium currents (INa, ICa), which is enhanced in a use- and voltage-dependent manner . As a result, Amiodarone-d4 Hydrochloride increases the duration of the action potential as well as the effective refractory period for cardiac cells .

Biochemical Pathways

The blocking of potassium, sodium, and calcium channels by Amiodarone-d4 Hydrochloride affects the cardiac action potential . This leads to a suppression of excitability and conductivity of cardiac tissues, especially when stimulated at higher frequencies and in those with less-negative membrane potential . The major and consistent long-term effect of the drug is a moderate prolongation of the action potential duration (APD) with minimal frequency dependence .

Pharmacokinetics

Amiodarone-d4 Hydrochloride exhibits complex pharmacokinetics. It is absorbed with a bioavailability of 20-80% . It is 97% protein-bound and has a very large volume of distribution (average approximately 66 L/kg), readily accumulating in tissues . It is metabolized in the liver and eliminated through feces and bile . The half-life of Amiodarone-d4 Hydrochloride is variable, ranging from 4 hours to 50 days depending on the dose and route .

Result of Action

The result of Amiodarone-d4 Hydrochloride’s action is the stabilization of both ventricular and atrial arrhythmias . It is most known for its approved indication in life-threatening ventricular arrhythmias . It is also used off-label for atrial fibrillation . It should be noted that the drug has several side effects, including thyroid abnormalities, pulmonary fibrosis, and transaminitis .

Action Environment

The action of Amiodarone-d4 Hydrochloride can be influenced by various environmental factors. For instance, tissue accumulation of Amiodarone-d4 Hydrochloride and its active metabolite (desethylamiodarone) may modulate the chronic effects, causing variable suppression of excitability and conductivity of the heart through the direct effects of the compounds retained at the sites of action . Furthermore, Amiodarone-d4 Hydrochloride and desethylamiodarone could antagonize triiodothyronine (T3) action on the heart at cellular or subcellular levels, leading to phenotypic resemblance of long-term amiodarone treatment and hypothyroidism .

Safety and Hazards

Amiodarone can cause dangerous side effects on your heart, liver, lungs, or vision . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[3,5-diiodo-4-[1,1,2,2-tetradeuterio-2-(diethylamino)ethoxy]phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i13D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPDYQOUSLNIHG-MMJSDMDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I)N(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClI2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661786
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amiodarone-d4 Hydrochloride

CAS RN

1216715-80-8
Record name (2-Butyl-1-benzofuran-3-yl)(4-{[2-(diethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1216715-80-8
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